molecular formula C11H17N3 B8738215 2-Amino-3-(1-piperidinylmethyl)-pyridine

2-Amino-3-(1-piperidinylmethyl)-pyridine

Cat. No. B8738215
M. Wt: 191.27 g/mol
InChI Key: FJUXGVUOOWGYGR-UHFFFAOYSA-N
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Patent
US07196104B2

Procedure details

2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine (196 mg, 0.609 mmol) was dissolved in EtOH (95%, 2 mL) at 23° C., and treated with hydrazine monohydrate (0.0320 mL, 0.670 mmol) in a dropwise fashion. The resulting mixture was warmed to reflux and stirred for 3 h at reflux. The solution was treated with additional hydrazine monohydrate (0.150 mL, 3.050 mmol), and reflux continued. After 14 h at reflux, the mixture was cooled to RT, and concentrated using a rotary evaporator to a white paste. The resulting white paste was dissolved in CHCl3: IpOH (3:1, 75 mL), and washed with saturated NaHCO3 (3×50 mL), and H2O (1×50 mL). The organic layer was dried over MgSO4 and concentrated in vacuo to provide the title compound as a white solid. MS m/z: 192 (M+H).
Name
2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine
Quantity
196 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.032 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(=O)[N:5]([C:6]2[C:11]([CH2:12][N:13]3[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]3)=[CH:10][CH:9]=[CH:8][N:7]=2)C(=O)C2=CC=CC=C12.O.NN>CCO>[NH2:5][C:6]1[C:11]([CH2:12][N:13]2[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]2)=[CH:10][CH:9]=[CH:8][N:7]=1 |f:1.2|

Inputs

Step One
Name
2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine
Quantity
196 mg
Type
reactant
Smiles
C1(C=2C(C(N1C1=NC=CC=C1CN1CCCCC1)=O)=CC=CC2)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.032 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0.15 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 14 h at reflux
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator to a white paste
DISSOLUTION
Type
DISSOLUTION
Details
The resulting white paste was dissolved in CHCl3
WASH
Type
WASH
Details
IpOH (3:1, 75 mL), and washed with saturated NaHCO3 (3×50 mL), and H2O (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC=CC=C1CN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.